Cas no 2000187-73-3 (2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid)
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid
- 2-Chloro-4-(4-morpholinylcarbonyl)phenylboronic acid
- Boronic acid, B-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]-
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- MDL: MFCD22125139
- Inchi: 1S/C11H13BClNO4/c13-10-7-8(1-2-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
- InChI Key: OQKJPQSIYRSBBW-UHFFFAOYSA-N
- SMILES: ClC1=C(B(O)O)C=CC(=C1)C(N1CCOCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 299
- Topological Polar Surface Area: 70
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB349883-500 mg |
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid; 97% |
2000187-73-3 | 500mg |
€471.40 | 2023-04-26 | ||
| abcr | AB349883-1 g |
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid; 97% |
2000187-73-3 | 1g |
€639.90 | 2023-04-26 | ||
| abcr | AB349883-500mg |
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid; 97% |
2000187-73-3 | 500mg |
€471.40 | 2023-09-06 | ||
| abcr | AB349883-1g |
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid, 97%; . |
2000187-73-3 | 97% | 1g |
€586.00 | 2025-04-20 | |
| Aaron | AR01QGVP-500mg |
Boronic acid, B-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]- |
2000187-73-3 | 95% | 500mg |
$478.00 | 2025-02-12 | |
| Aaron | AR01QGVP-1g |
Boronic acid, B-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]- |
2000187-73-3 | 95% | 1g |
$637.00 | 2025-02-12 | |
| Ambeed | A1242829-1g |
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid |
2000187-73-3 | 98% | 1g |
$740.0 | 2024-08-03 | |
| abcr | AB349883-250mg |
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid, 97%; . |
2000187-73-3 | 97% | 250mg |
€318.90 | 2025-04-20 | |
| abcr | AB349883-5g |
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid, 97%; . |
2000187-73-3 | 97% | 5g |
€1958.60 | 2025-04-20 |
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid Suppliers
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid
Recent Advances in the Application of 2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid (CAS: 2000187-73-3) in Chemical Biology and Drug Discovery
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid (CAS: 2000187-73-3) has recently emerged as a promising compound in chemical biology and drug discovery research. This boronic acid derivative, characterized by its unique morpholine carbonyl and chloro substituents, has demonstrated significant potential in various applications, particularly in the development of novel therapeutic agents and chemical probes. Recent studies have focused on its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the synthesis of proteolysis-targeting chimeras (PROTACs). Researchers utilized 2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid as a crucial building block for developing novel E3 ligase ligands, demonstrating its effectiveness in facilitating targeted protein degradation. The study reported improved pharmacokinetic properties of the resulting PROTAC molecules, attributed to the optimal balance of hydrophilicity and molecular weight provided by this boronic acid derivative.
In the field of cancer therapeutics, a recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) explored the compound's application in developing selective kinase inhibitors. The morpholine carbonyl moiety was found to enhance binding affinity to specific ATP pockets of tyrosine kinases, while the boronic acid group enabled the formation of reversible covalent bonds with target proteins. This dual mechanism resulted in inhibitors with improved selectivity profiles and reduced off-target effects compared to traditional ATP-competitive inhibitors.
The compound's unique structural features have also been exploited in chemical biology applications. A 2024 Nature Chemical Biology publication described its use in developing activity-based probes for serine hydrolases. The boronic acid functionality serves as a warhead that forms covalent bonds with active site serine residues, while the morpholine carbonyl group provides optimal solubility and cell permeability. These probes have enabled real-time monitoring of enzyme activity in live cells, offering new insights into disease mechanisms.
From a synthetic chemistry perspective, recent advances in the preparation of 2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid have been reported. A 2023 Organic Process Research & Development paper detailed an improved synthetic route that achieves higher yields (85-90%) and better purity (>98%) compared to traditional methods. The optimized procedure employs mild reaction conditions and avoids the use of hazardous reagents, making it more suitable for large-scale production.
Looking forward, the unique properties of 2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid position it as a versatile tool in drug discovery. Its applications span from covalent drug development to chemical biology probes, with ongoing research exploring its potential in targeted protein degradation and antibody-drug conjugates. As synthetic methodologies continue to improve and our understanding of its molecular interactions deepens, this compound is expected to play an increasingly important role in advancing chemical biology and medicinal chemistry research.
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